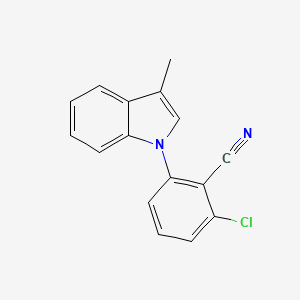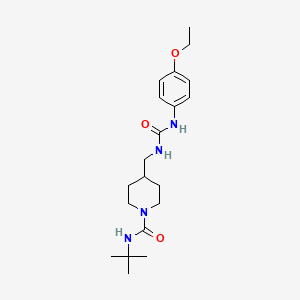![molecular formula C18H17N3O2S2 B2709081 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 868965-33-7](/img/structure/B2709081.png)
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide is a chemical compound with unique structural attributes that have led to its extensive use in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide typically involves a multi-step reaction process. The initial step often includes the formation of the benzothiazole ring, which can be synthesized through the cyclization of ortho-aminothiophenol derivatives with nitriles. This is followed by the introduction of the benzothiophen group through a similar cyclization reaction involving suitable precursors. The methylcarbamoyl group is then attached via a nucleophilic substitution reaction. Reaction conditions may vary but typically require a controlled environment with precise temperature and pH settings to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound leverage high-throughput chemical reactors and advanced purification techniques. These methods are designed to optimize the yield and quality of the product while minimizing environmental impact and production costs. The choice of reagents, solvents, and catalysts is critical in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, which typically result in the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can lead to the cleavage of the methylcarbamoyl group or reduction of the benzothiophen ring.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperbenzoic acid under acidic conditions.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used under anhydrous conditions.
Substitution: : Reagents such as alkyl halides and sulfonyl chlorides are used under basic or acidic conditions, depending on the desired reaction pathway.
Major Products
The major products from these reactions often include various oxidized or reduced derivatives, as well as substituted compounds with diverse functional groups, enhancing the compound's versatility in different applications.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its interactions with various biomolecules can provide insights into cellular processes and the development of therapeutic agents.
Medicine
Medically, it has been explored for its potential as a drug candidate, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
Industrially, it is used in the manufacture of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in the polymer and pharmaceutical industries.
Mechanism of Action
Effects and Pathways
The mechanism of action of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For instance, its inhibition of certain enzymes can reduce the proliferation of cancer cells or decrease inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(methylcarbamoyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide
N-[3-(methylsulfonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide
Uniqueness
What sets N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide apart from similar compounds is its specific methylcarbamoyl group attached to the tetrahydrobenzothiophen ring. This unique structure imparts distinct reactivity and biological activity, making it particularly valuable in the development of targeted therapies and specialized industrial applications.
There's your deep dive into the fascinating world of this compound. What can we explore next?
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-19-15(22)14-10-6-2-4-8-12(10)24-17(14)21-16(23)18-20-11-7-3-5-9-13(11)25-18/h3,5,7,9H,2,4,6,8H2,1H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLRHSCBPFFJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine](/img/structure/B2709003.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2709011.png)
![3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea](/img/structure/B2709012.png)

![Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2709014.png)
![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)
![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2709017.png)

![2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B2709021.png)
